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2,4-Imidazolidinedione, 1-methyl-3-phenyl-

Cat. No.: B13427970
CAS No.: 2221-12-7
M. Wt: 190.20 g/mol
InChI Key: YLKKRCYFGKGCKZ-UHFFFAOYSA-N
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Description

Historical Trajectories and Evolution of Imidazolidinedione Research

The study of imidazolidinediones, or hydantoins, has a rich history dating back to the 19th century. However, intensive research into their pharmacological properties gained significant momentum in the early 20th century. A pivotal moment in this history was the discovery of the anticonvulsant properties of phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione) in 1937. aensiweb.net This discovery catalyzed decades of research into the synthesis and biological evaluation of variously substituted hydantoin (B18101) derivatives. aensiweb.netresearchgate.net

Early synthetic methods have evolved into more sophisticated and efficient processes, including microwave-assisted synthesis and phase-transfer catalysis, allowing for the creation of complex derivatives. nih.govresearchgate.net The research has expanded from its initial focus on anticonvulsant agents to include investigations into their potential as anticancer, antiarrhythmic, and antimicrobial agents, demonstrating the enduring relevance of this heterocyclic system in modern drug discovery. mdpi.comresearchgate.net

Foundational Principles of the Imidazolidinedione Heterocyclic System

The 2,4-imidazolidinedione ring is a planar or nearly planar heterocyclic system. nih.gov It is structurally derived from imidazole (B134444) and contains two amide-like functional groups integrated into the cyclic structure. nih.gov The presence of carbonyl groups and nitrogen atoms makes the ring polar and capable of acting as both a hydrogen bond donor (at the N-H positions, if unsubstituted) and acceptor (at the carbonyl oxygens).

Key chemical features of the imidazolidinedione system include:

Acidity of N-H Protons: The protons on the nitrogen atoms (N1 and N3) are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups, allowing for deprotonation and subsequent alkylation or arylation reactions.

Substitution Potential: The ring can be functionalized at the N1, N3, and C5 positions. Substitution at the nitrogen atoms modifies the electronic properties and hydrogen-bonding capabilities, while substitution at the C5 position introduces steric bulk and can create stereocenters, significantly influencing the molecule's three-dimensional shape and biological interactions.

Ring Stability: The cyclic urea (B33335) and amide functionalities confer considerable stability to the heterocyclic ring system.

The fundamental structure is represented by the imidazolidine (B613845) ring substituted with ketone groups at positions 2 and 4.

Significance of 1-methyl-3-phenyl Substitution in the Imidazolidinedione Core

While specific research data on 2,4-Imidazolidinedione, 1-methyl-3-phenyl- is not extensively detailed in the available literature, the significance of its substitution pattern can be inferred from the established principles of medicinal chemistry and studies of related N-substituted hydantoins. The introduction of a methyl group at the N1 position and a phenyl group at the N3 position fundamentally alters the physicochemical properties of the parent imidazolidinedione core.

The key impacts of this specific substitution pattern are:

Elimination of Hydrogen Bond Donors: Both N-H protons of the parent ring are replaced. This prevents the molecule from acting as a hydrogen bond donor at these positions, which can drastically change its interaction with biological targets and affect its crystal packing structure. researchgate.net

Introduction of Steric and Electronic Effects: The phenyl group at N3 introduces significant steric bulk compared to a proton or a methyl group. This can direct the conformation of the molecule and influence its ability to fit into binding pockets of enzymes or receptors. Electronically, the phenyl ring can participate in π-π stacking interactions, offering additional binding modes not available to the unsubstituted or alkyl-substituted core.

Metabolic Stability: N-methylation is a common structural modification in drug design that can influence metabolic stability. The presence of the N1-methyl group may alter the molecule's susceptibility to enzymatic degradation.

The synthesis of N-substituted imidazolidinediones often involves the reaction of corresponding amino acids with isocyanates, followed by cyclization. mdpi.comresearchgate.net For instance, the synthesis of 3-phenyl-5-substituted imidazolidinediones has been achieved by reacting C-arylglycine derivatives with phenyl isocyanate. mdpi.comresearchgate.net A similar strategy, starting with sarcosine (B1681465) (N-methylglycine) and reacting it with phenyl isocyanate, could be a plausible synthetic route to the 1-methyl-3-phenyl-substituted core, although this specific synthesis is not detailed in the reviewed literature.

Research Data on Related Imidazolidinedione Compounds

To provide context, the following tables present data for structurally related N-substituted imidazolidinedione derivatives.

Table 1: Spectroscopic Data for (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione mdpi.com

PropertyData
Appearance White crystals
Melting Point 198–199 °C
IR (νmax, cm-1) 3236 (N-H), 2921 (C-H, CH3), 1715 (C=O)
1H-NMR (δ, ppm) 2.49 (s, 3H, Ar-CH3), 5.52 (s, 1H, C5-H), 7.41–7.71 (m, 9H, aromatic), 9.21 (s, 1H, N-H)
13C-NMR (δ, ppm) 21.1 (CH3), 60.2 (C5), 127.2, 127.3, 128.4, 129.3, 129.8, 132.4, 133.0, 138.4 (Aromatic C), 156.2 (C4), 172.3 (C2)

Table 2: Crystallographic Data for 1-Methyl-5-phenyl-2,4-imidazolidinedione researchgate.net

PropertyData
Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 18.077(5) Å, b = 14.386(2) Å, c = 7.035(1) Å
Volume (V) 1829(1) Å3
Calculated Density (Dc) 1.381 g/cm3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B13427970 2,4-Imidazolidinedione, 1-methyl-3-phenyl- CAS No. 2221-12-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2221-12-7

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1-methyl-3-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C10H10N2O2/c1-11-7-9(13)12(10(11)14)8-5-3-2-4-6-8/h2-6H,7H2,1H3

InChI Key

YLKKRCYFGKGCKZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)N(C1=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2,4 Imidazolidinedione, 1 Methyl 3 Phenyl and Its Analogues

Classical and Contemporary Synthetic Routes to the 2,4-Imidazolidinedione Scaffold

The 2,4-imidazolidinedione ring, also known as the hydantoin (B18101) scaffold, is a significant structure in medicinal chemistry. researchgate.netmdpi.com Its synthesis has been approached through several established and modern methodologies.

Condensation Reactions Utilizing Precursors

Condensation reactions are a cornerstone for the synthesis of the 2,4-imidazolidinedione scaffold. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or alcohol. A prevalent method involves the reaction of an α-amino acid with an isocyanate. For instance, the reaction of C-phenylglycine derivatives with phenyl isocyanate, followed by acid-catalyzed hydrolysis and cyclization, yields 3,5-disubstituted imidazolidinediones. mdpi.comnih.gov This approach provides a direct route to introducing a substituent at the N3 position.

Another classical condensation approach is the Knoevenagel condensation, which can be used to synthesize derivatives that serve as precursors for more complex imidazolidinediones. researchgate.net This reaction involves an aldehyde or ketone and a compound with an active methylene (B1212753) group, catalyzed by a weak base. While often used for creating 5-ylidene derivatives, the resulting structures are key intermediates in hydantoin chemistry. The choice of condensing agents, such as carbodiimides or organophosphorus reagents, can influence the reaction's efficiency and conditions by activating the carboxylic acid group for amide bond formation, a key step in many cyclization pathways. highfine.com

Table 1: Examples of Condensation Reactions for Imidazolidinedione Synthesis

Precursor 1Precursor 2Key StepTypical ProductReference
α-Amino Acid (e.g., C-arylglycine)Isocyanate (e.g., Phenyl isocyanate)Addition followed by acid-catalyzed cyclizationN3, C5-disubstituted 2,4-imidazolidinedione mdpi.comnih.gov
Imidazolidine-2,4-dioneAromatic AldehydeKnoevenagel Condensation5-Arylidene-2,4-imidazolidinedione

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like imidazolidinone derivatives in a single synthetic operation. researchgate.netnih.gov These reactions combine three or more starting materials in a one-pot process, minimizing waste and simplifying purification procedures. nih.gov

A variation of the Ugi MCR can be employed to synthesize iminohydantoins, which are closely related to and can be converted into imidazolidinediones. This reaction typically involves a primary amine, a ketone (like piperidine-4-one), an isocyanide, and potassium cyanate. nih.gov Another example is a one-pot synthesis involving the Michael addition-elimination reactions of precursors followed by intramolecular cyclization to yield imidazolidin-2,4-dione derivatives. researchgate.net The versatility of MCRs allows for the creation of a diverse library of substituted imidazolidinones by varying the starting components. researchgate.net

Cyclization Strategies for Ring Closure

The formation of the five-membered ring is the defining step in synthesizing the 2,4-imidazolidinedione scaffold. This ring closure is typically an intramolecular cyclization event. nih.govnih.gov A common strategy involves the cyclization of N-substituted urea (B33335) derivatives. For example, N-(2,2-dialkoxyethyl) ureas can undergo acid-catalyzed reaction with C-nucleophiles, leading to the formation of substituted imidazolidin-2-ones through an in situ generated cyclic iminium ion. mdpi.com

In the context of amino acid precursors, an intermediate hydantoic acid amide is often formed, which then cyclizes to the hydantoin ring. researchgate.net Studies on the mechanism of this cyclization have shown that the process involves the formation of a tetrahedral intermediate. The rate-determining step in this reaction is typically the formation of this intermediate, rather than its subsequent breakdown to the final product. researchgate.net This understanding is crucial for optimizing reaction conditions to achieve high yields of the desired cyclic product.

Regioselective Synthesis of N-Substituted Imidazolidinediones

Achieving the specific substitution pattern of 1-methyl-3-phenyl-2,4-imidazolidinedione requires precise control over the placement of the methyl and phenyl groups on the nitrogen atoms of the heterocyclic ring. This is known as regioselective synthesis. mdpi.com

Selective Methylation at N1

The introduction of a methyl group at the N1 position can be achieved through several methods. A common approach is the alkylation of a pre-formed 3-phenyl-2,4-imidazolidinedione scaffold. This reaction typically involves deprotonating the N1-H with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form an anion. This anion then acts as a nucleophile, attacking a methylating agent like dimethyl sulfate (B86663) or methyl iodide to form the N1-methyl bond. semanticscholar.org

The choice of reaction conditions is critical to ensure selectivity. For instance, the hydrolysis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones has been studied, indicating that the 1-methyl substitution is a stable and accessible feature of this ring system. researchgate.net The synthesis starts with precursors that already contain the methyl group at the desired position, which are then carried through the cyclization process.

Selective Phenylation at N3

Introducing the phenyl group regioselectively at the N3 position is often accomplished early in the synthetic sequence. As mentioned previously, the reaction between an α-amino acid and phenyl isocyanate directly and efficiently yields an intermediate that, upon cyclization, places the phenyl group at the N3 position. mdpi.comnih.gov This method is highly regioselective due to the inherent reactivity of the isocyanate with the amino group of the amino acid.

More contemporary methods for N-arylation have also been developed. For example, copper-catalyzed N-arylation of the hydantoin scaffold using diaryliodonium salts provides a route to N3-phenylated products. This method can offer good yields and operates under relatively mild conditions. lookchem.com Another approach involves the direct quaternization of N-substituted imidazoles using arylboronic acids, although this is more common for imidazole (B134444) synthesis, the principles can be adapted for imidazolidinone systems. rsc.org The reaction of C-4-Methylphenylglycine with phenyl isocyanate, for example, yields (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, demonstrating the direct introduction of the phenyl group at N3. nih.gov

Table 2: Regioselective Substitution Strategies

PositionSubstituentMethodReagentsReference
N1MethylAlkylationBase (e.g., NaOH), Methylating Agent (e.g., Dimethyl sulfate) semanticscholar.org
N3PhenylCondensation/Cyclizationα-Amino acid, Phenyl isocyanate mdpi.comnih.gov
N3PhenylCopper-Catalyzed ArylationHydantoin, Diaryliodonium salt, Copper(I) catalyst lookchem.com

Derivatization and Functionalization Strategies at Varying Positions

The imidazolidinedione scaffold, also known as hydantoin, is a versatile platform for chemical modification. Strategies for derivatization can be broadly categorized into modifications of the heterocyclic ring itself and the introduction of new functional groups at its substituent positions.

A primary strategy for modifying the core 2,4-imidazolidinedione structure involves the bioisosteric replacement of one or both carbonyl oxygen atoms with sulfur. This conversion leads to the formation of thiohydantoins, which are sulfur analogues of hydantoins. mdpi.com The synthesis of 2-thiohydantoin (B1682308) derivatives can be achieved by reacting an appropriate amino acid with phenyl isothiocyanate, in contrast to the use of phenyl isocyanate for the synthesis of the corresponding 2,4-dione. mdpi.comwikipedia.org

This modification significantly alters the electronic and steric properties of the ring, which can influence the molecule's biological activity and chemical reactivity. The reaction typically proceeds through the formation of an intermediate, followed by acid-catalyzed cyclization and hydrolysis. wikipedia.org For instance, the synthesis of 3-phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione (a close analogue of the target compound) can be compared with its 2-thioxo counterpart, highlighting the straightforward nature of this ring modification. mdpi.comwikipedia.org

Table 1: Comparison of Synthesis for Imidazolidinedione and 2-Thioxo-imidazolidinone Analogues

ProductStarting MaterialsReagentYieldReference
(±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dioneC-4-MethylphenylglycinePhenyl isocyanate (PhNCO)77.50% mdpi.comwikipedia.org
(±)-3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-oneC-4-MethylphenylglycinePhenyl isothiocyanate (PhNCS)78.60% mdpi.com

The introduction of various substituents onto the imidazolidinedione scaffold is a common strategy to create a library of compounds for further study. The Mannich reaction is a powerful tool for the aminoalkylation of acidic protons and is frequently employed for the N-functionalization of the hydantoin ring. aensiweb.netresearchgate.net

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom (like the N-H proton of a hydantoin ring), formaldehyde, and a primary or secondary amine. youtube.combepls.com The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic nitrogen of the hydantoin ring. youtube.combepls.com This results in the introduction of an aminomethyl group at the nitrogen position.

It is crucial to note that this reaction is contingent upon the presence of a labile proton on a nitrogen atom within the imidazolidinedione ring. For the specific compound 2,4-Imidazolidinedione, 1-methyl-3-phenyl- , both the N-1 and N-3 positions are already substituted with methyl and phenyl groups, respectively. Therefore, a direct Mannich reaction at these nitrogen atoms is not feasible. Functionalization via a Mannich reaction would need to target other positions on the molecule, such as the C-5 position, provided it possesses an acidic proton.

However, for analogues that do possess a free N-H group (typically at the N-3 position), the Mannich reaction provides a straightforward route for derivatization. For example, 5,5-diphenylimidazolidine-2,4-dione has been successfully functionalized at the N-3 position using this method with various substituted anilines. aensiweb.netresearchgate.net

Table 2: Examples of N-3 Functionalization of 5,5-Diphenylimidazolidine-2,4-dione via Mannich Reaction

Starting HydantoinAmine ComponentProductReference
5,5-Diphenylimidazolidine-2,4-dione4-Bromoaniline3-((4-Bromophenylamino)methyl)-5,5-diphenylimidazolidine-2,4-dione aensiweb.net
5,5-Diphenylimidazolidine-2,4-dione4-Hydroxyaniline3-((4-Hydroxyphenylamino)methyl)-5,5-diphenylimidazolidine-2,4-dione aensiweb.net
5,5-Diphenylimidazolidine-2,4-dione2-Nitroaniline3-((2-Nitrophenylamino)methyl)-5,5-diphenylimidazolidine-2,4-dione aensiweb.net

Other methods for introducing substituents include direct alkylation at the nitrogen positions, provided a reactive N-H bond is present.

Green Chemistry Principles and Sustainable Synthesis Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including hydantoins, to minimize environmental impact and improve efficiency. slideshare.net These approaches focus on reducing waste, avoiding hazardous solvents, lowering energy consumption, and utilizing renewable resources.

One of the most prominent green techniques is the use of microwave-assisted synthesis. mdpi.comchemsynthesis.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating methods. researchgate.netchemsynthesis.com This rapid and uniform heating minimizes the formation of side products.

Solvent-free or solid-phase synthesis is another key green strategy. youtube.comchemsynthesis.com By eliminating volatile organic solvents, these methods reduce pollution, cost, and safety hazards. Reactions can be carried out by grinding reagents together, sometimes on a solid support like silica (B1680970) gel or alumina, which can also act as a catalyst. researchgate.net The synthesis of various imidazole derivatives has been successfully demonstrated under solvent-free, microwave-assisted conditions. researchgate.netthermofisher.com

Furthermore, the development of continuous flow processes represents a sustainable approach to chemical manufacturing. Flow chemistry allows for safer, more controlled reaction conditions, easier scalability, and can reduce waste compared to traditional batch processing. The synthesis of hydantoins from commercially available amines using consecutive gas/liquid transformations in a semi-continuous flow process has been reported as a sustainable alternative to traditional methods.

The use of more environmentally benign catalysts and reagents is also a core principle. For example, replacing hazardous bases like sodium hydroxide with greener alternatives such as potassium carbonate has been explored in the synthesis of hydantoin derivatives. slideshare.net These sustainable methodologies are integral to the modern synthesis of 2,4-imidazolidinedione derivatives, aiming for processes that are not only efficient but also environmentally responsible. aensiweb.netbepls.com

Chemical Reactivity and Mechanistic Investigations of 2,4 Imidazolidinedione, 1 Methyl 3 Phenyl

Fundamental Reaction Pathways of the Imidazolidinedione Moiety

The imidazolidinedione ring, commonly known as the hydantoin (B18101) ring, is a versatile scaffold in organic chemistry. researchgate.net Its reactivity is characterized by the chemical properties of its constituent functional groups: two amide-like carbonyls, two nitrogen atoms, and a methylene (B1212753) group at the C-5 position.

Key reaction pathways for the hydantoin system include:

Nucleophilic Attack at Carbonyl Groups: The carbonyl carbons at positions C-2 and C-4 are electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the hydrolytic degradation of the ring.

Reactivity at Nitrogen Atoms: In unsubstituted or monosubstituted hydantoins, the N-H protons are acidic and can be removed by a base, allowing for alkylation, acylation, and other substitution reactions at the nitrogen centers. In 1-methyl-3-phenyl-2,4-imidazolidinedione, these positions are already substituted, precluding such reactions.

C-5 Methylene Reactivity: The C-5 position behaves as a reactive methylene group. It is amenable to base-catalyzed Knoevenagel condensation with aldehydes and ketones, leading to the formation of 5-alkylidenehydantoins.

Influence of N-Methyl and N-Phenyl Substituents on Chemical Transformations

The substituents at the N-1 and N-3 positions of the 2,4-imidazolidinedione ring profoundly influence its chemical behavior through a combination of electronic and steric effects. nih.govresearchgate.netnih.gov

N-1 Methyl Group: The methyl group is an electron-donating group through induction. This effect slightly increases the electron density on the adjacent nitrogen (N-1) and the C-2 carbonyl group. This can subtly alter the basicity of the nitrogen and the electrophilicity of the carbonyl carbon, potentially affecting the rates of reactions involving these sites compared to an unsubstituted hydantoin.

N-3 Phenyl Group: The phenyl group exerts more complex effects. Electronically, it is generally considered electron-withdrawing via induction due to the sp² hybridization of its carbons, which would decrease the nucleophilicity of the N-3 nitrogen. Sterically, the bulky phenyl group can hinder the approach of reactants to the adjacent N-3 and C-4 and C-2 carbonyl positions. unizar.es This steric hindrance can play a significant role in controlling the regioselectivity and rate of chemical transformations. unizar.es For instance, in reactions involving nucleophilic attack at the C-4 carbonyl, the phenyl group may direct the approach of the nucleophile.

The disubstitution at N-1 and N-3 blocks reactions that require an N-H proton, such as certain condensation or cyclization pathways available to the parent hydantoin ring.

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of the imidazolidinedione ring is a critical aspect of its chemistry, particularly in aqueous environments. Hydrolysis can occur under both acidic and basic conditions, typically proceeding through a multi-step pathway. The process is initiated by a nucleophilic attack of water or a hydroxide (B78521) ion on one of the carbonyl carbons (C-2 or C-4), leading to the opening of the heterocyclic ring. acs.orgresearchgate.net

The general mechanism for alkaline hydrolysis involves:

Ring opening to form an N-substituted ureido acid intermediate. nih.gov

Subsequent hydrolysis of the ureido acid to yield the corresponding α,α-disubstituted amino acid, along with ammonia (B1221849) and carbon dioxide.

The table below, based on data from a study on a different hydantoin derivative, illustrates the typical influence of pH and temperature on the hydrolysis half-life, providing a model for the expected behavior of the imidazolidinedione system.

This data is illustrative and based on the hydrolysis of nitrofurantoin, a related hydantoin derivative.

Investigations into Tautomeric Forms and Isomerization Mechanisms

Tautomerism is a key feature of many heterocyclic systems, including hydantoins. researchgate.net For the parent hydantoin ring, several tautomeric forms are possible, including keto-enol and amide-imidic acid forms. However, in 2,4-imidazolidinedione, 1-methyl-3-phenyl-, the substitution at both N-1 and N-3 positions precludes the common amide-imidic acid tautomerism, as there are no protons on the ring nitrogen atoms to undergo intramolecular transfer.

The primary potential for tautomerism in this molecule is keto-enol tautomerism, involving the conversion of one of the carbonyl groups (C=O) into an enol (C=C-OH). This would require the presence of a proton on an adjacent carbon, typically at C-5. For the specific compound 1-methyl-3-phenyl-2,4-imidazolidinedione (assuming no C-5 substituent), there are no protons at C-5, which severely restricts this pathway.

Theoretical studies on the parent hydantoin molecule and its derivatives consistently show that the diketo form is the most stable tautomer in both the gas phase and in solution. orientjchem.org The energy barrier for conversion to enol forms is significant. researchgate.net Therefore, 1-methyl-3-phenyl-2,4-imidazolidinedione is expected to exist overwhelmingly in its diketo form. Isomerization mechanisms become more relevant for derivatives that possess a stereocenter, most commonly at the C-5 position, where racemization can occur under certain conditions.

Oxidative and Reductive Chemistry of the Imidazolidinedione System

The oxidative and reductive chemistry of 1-methyl-3-phenyl-2,4-imidazolidinedione is dictated by the functional groups present: the two amide-like carbonyls, the phenyl ring, and the methyl group.

Reductive Chemistry: The carbonyl groups are the primary sites for reduction. Depending on the reducing agent and reaction conditions, different products can be obtained. youtube.com

Partial Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce one or both carbonyl groups to methylene groups (-CH₂-). The reduction of amides to amines is a well-established transformation.

Mild Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce amides but could potentially reduce a more reactive carbonyl under specific conditions, leading to a hydroxyl-imidazolidinone derivative.

Oxidative Chemistry: The imidazolidinedione ring is relatively stable to oxidation, but the substituents and the ring itself can be oxidized under more forceful conditions.

Oxidation of Substituents: The N-phenyl ring could undergo electrophilic substitution or oxidation under strong oxidizing conditions, though this is generally difficult. The N-methyl group is also a potential site for oxidation.

Oxidative Cleavage: Harsh oxidizing agents (e.g., permanganate, chromic acid) can lead to the oxidative cleavage of the heterocyclic ring. youtube.comyoutube.com The specific products would depend on the exact conditions used.

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of 2,4-Imidazolidinedione, 1-methyl-3-phenyl-. One- and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

The ¹H NMR spectrum of 1-methyl-3-phenylhydantoin is characterized by distinct signals corresponding to the different proton environments in the molecule. The spectrum is relatively simple due to the high degree of symmetry and the absence of vicinal proton-proton coupling within the hydantoin (B18101) core.

The key proton signals are:

N-Methyl Protons (N1-CH₃): A sharp singlet appears for the three protons of the methyl group attached to the N1 position. Its chemical shift is influenced by the adjacent nitrogen and the C2 carbonyl group.

Methylene (B1212753) Protons (C5-CH₂): The two protons on the C5 carbon are chemically equivalent and thus appear as a single singlet. Their resonance is shifted downfield due to the proximity of two electronegative nitrogen atoms (N1 and the imide nitrogen at the 3-position which is part of the N-phenyl system).

Phenyl Protons (N3-C₆H₅): The five protons on the phenyl ring attached to the N3 position typically appear as a complex multiplet in the aromatic region of the spectrum. The ortho-protons (H-2' and H-6') are generally shifted further downfield compared to the meta- (H-3', H-5') and para- (H-4') protons due to the deshielding effect of the hydantoin ring.

The following table outlines the predicted ¹H NMR chemical shifts for 2,4-Imidazolidinedione, 1-methyl-3-phenyl-.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N1-CH₃~3.0Singlet (s)3H
C5-CH₂~4.1Singlet (s)2H
Aromatic H (ortho, meta, para)~7.2 - 7.6Multiplet (m)5H

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom produces a distinct signal.

The key carbon signals are:

Carbonyl Carbons (C2 & C4): The hydantoin ring contains two carbonyl carbons, C2 and C4. These are in different environments; C2 is flanked by two nitrogen atoms (N1 and N3), while C4 is adjacent to N3 and the C5 methylene carbon. Consequently, they are expected to resonate at slightly different chemical shifts in the typical downfield region for amide/imide carbonyls.

Methylene Carbon (C5): The C5 carbon, situated between the N1 and C4 atoms, appears at a characteristic shift for a methylene group flanked by heteroatoms.

N-Methyl Carbon (N1-CH₃): The carbon of the N1-methyl group appears in the aliphatic region of the spectrum.

Phenyl Carbons (N3-C₆H₅): The phenyl group displays four distinct signals: one for the ipso-carbon (C-1') attached to N3, one for the two equivalent ortho-carbons (C-2', C-6'), one for the two equivalent meta-carbons (C-3', C-5'), and one for the para-carbon (C-4').

The following table outlines the predicted ¹³C NMR chemical shifts for 2,4-Imidazolidinedione, 1-methyl-3-phenyl-.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
N1-CH₃~25
C5~48
C-1' (ipso)~134
C-2', C-6' (ortho)~126
C-3', C-5' (meta)~129
C-4' (para)~128
C2 (N-C=O)~156
C4 (N-C=O)~170

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C signals and for confirming the connectivity of the molecular structure. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the ¹H signals for the N1-CH₃, C5-CH₂, and aromatic protons to their corresponding carbon signals in the ¹³C spectrum.

A correlation from the N1-methyl protons to both carbonyl carbons (C2 and C4).

A correlation from the C5 methylene protons to the C4 carbonyl carbon.

Correlations from the ortho-protons of the phenyl ring to the ipso-carbon (C-1') and the C2 and C4 carbons of the hydantoin ring. These correlations definitively prove the attachment of the phenyl group to the N3 position.

The chemical shifts observed in the NMR spectra of 1-methyl-3-phenylhydantoin are directly influenced by the electronic and spatial effects of the N-methyl and N-phenyl substituents.

N1-Methyl Group: As an electron-donating alkyl group, the methyl substituent exerts a weak +I (inductive) effect. This slightly increases the electron density on the N1 atom, which can marginally shield the adjacent C2 and C5 nuclei.

N3-Phenyl Group: The phenyl group has more complex effects.

Inductive Effect: The sp²-hybridized carbons of the phenyl ring are more electronegative than the sp³-hybridized nitrogen, resulting in a -I (electron-withdrawing) inductive effect that deshields the N3 atom and, by extension, the C2 and C4 carbonyl carbons.

Anisotropic Effect: The circulation of π-electrons in the aromatic ring generates a local magnetic field. This "ring current" effect causes deshielding of nuclei located in the plane of the ring and on its periphery. The C5-methylene protons are situated in this deshielding zone, contributing to their downfield chemical shift.

Resonance Effect: The lone pair of electrons on the N3 nitrogen can participate in resonance with the phenyl ring, but this effect is in competition with delocalization into the two adjacent carbonyl groups (C2 and C4), which is generally the dominant interaction in imide systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of 1-methyl-3-phenylhydantoin displays characteristic absorption bands that confirm its key structural features.

The most significant IR absorptions are:

C=O Stretching: The hydantoin ring features two carbonyl groups within an imide framework. This arrangement leads to two distinct, strong absorption bands in the region of 1800-1650 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the coupled carbonyl system. The higher frequency band is typically the asymmetric stretch, while the lower frequency band is the symmetric stretch.

Aromatic C-H Stretching: A sharp, medium-intensity band appears just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which is characteristic of C-H stretching vibrations on the phenyl ring.

Aliphatic C-H Stretching: Absorption bands corresponding to the C-H stretching vibrations of the N-methyl and C5-methylene groups are observed just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).

Aromatic C=C Stretching: Medium to weak intensity bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the phenyl ring.

C-N Stretching: C-N stretching vibrations for the tertiary amine and imide functionalities typically appear in the 1350-1150 cm⁻¹ region.

The following table summarizes the characteristic IR absorption bands for 2,4-Imidazolidinedione, 1-methyl-3-phenyl-.

Frequency Range (cm⁻¹)Vibrational ModeIntensity
3100 - 3000Aromatic C-H StretchMedium
2980 - 2850Aliphatic C-H Stretch (CH₃, CH₂)Medium-Weak
~1770Asymmetric C=O StretchStrong
~1710Symmetric C=O StretchStrong
1600 - 1450Aromatic C=C StretchMedium-Weak
1350 - 1150C-N StretchMedium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural composition of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 2,4-Imidazolidinedione, 1-methyl-3-phenyl- (molecular formula C₁₀H₁₀N₂O₂), the molecular weight is 190.19 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule.

Key fragmentation pathways include:

Molecular Ion Peak: The spectrum is expected to show a distinct molecular ion peak at m/z = 190.

Loss of Phenyl Isocyanate: A common fragmentation pathway for N-phenyl imides is the cleavage of the ring to lose a stable neutral molecule. The loss of phenyl isocyanate (PhNCO, mass = 119) would result in a fragment ion at m/z = 71.

Formation of Phenyl Cation: Cleavage of the N3-C(phenyl) bond can lead to the formation of the phenyl cation at m/z = 77.

Alpha Cleavage: Loss of the N1-methyl group as a radical (•CH₃, mass = 15) would produce a fragment ion at m/z = 175.

Formation of Phenyl Isocyanate Cation: Cleavage can also lead to the formation of the phenyl isocyanate radical cation [PhNCO]⁺• at m/z = 119.

The following table presents the predicted major fragments in the mass spectrum of 2,4-Imidazolidinedione, 1-methyl-3-phenyl-.

m/zProposed Fragment IonNeutral Loss
190[C₁₀H₁₀N₂O₂]⁺• (Molecular Ion)-
175[M - CH₃]⁺•CH₃
119[C₆H₅NCO]⁺•C₃H₅NO
77[C₆H₅]⁺C₄H₅N₂O₂•
71[M - C₆H₅NCO]⁺C₆H₅NCO

X-ray Crystallography and Solid-State Structural Elucidation

The conformation of the 1-methyl-3-phenyl-2,4-imidazolidinedione molecule is largely dictated by the geometry of the five-membered hydantoin ring and the spatial orientation of its substituents. In related compounds such as 1-methyl-5-phenylhydantoin, the imidazole (B134444) ring is nearly planar. The dihedral angle between the phenyl ring and the hydantoin ring is a critical conformational parameter. For instance, in 1-methyl-5-phenylhydantoin, this angle is reported to be 96.32°. researchgate.net For 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione, the dihedral angles between the five-membered ring and the two phenyl rings are greater than 50°. nih.gov It is anticipated that the phenyl group at the N3 position in 1-methyl-3-phenyl-2,4-imidazolidinedione would also be twisted out of the plane of the hydantoin ring to minimize steric hindrance with the carbonyl groups and the methyl group at the N1 position. The planarity of the hydantoin ring itself is a subject of interest, with some substituted hydantoins showing slight puckering.

Table 1: Comparative Dihedral Angles in Related Hydantoin Structures

CompoundSubstituent PositionsDihedral Angle (Phenyl vs. Hydantoin Ring)
1-Methyl-5-phenylhydantoin1-Methyl, 5-Phenyl96.32° researchgate.net
5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione3-Propynyl, 5,5-Diphenyl> 50° nih.gov

This table presents data from related compounds to infer potential structural features of 2,4-Imidazolidinedione, 1-methyl-3-phenyl-.

The crystal packing of hydantoin derivatives is predominantly governed by hydrogen bonding and other non-covalent interactions. In hydantoins with N-H protons, intermolecular N-H···O hydrogen bonds are a recurring motif, often leading to the formation of chains, dimers, or more complex networks. tandfonline.comresearchgate.net For 2,4-Imidazolidinedione, 1-methyl-3-phenyl-, the absence of a proton on either nitrogen atom of the hydantoin ring precludes the formation of classical N-H···O hydrogen bonds.

High-Performance Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and quantification of 2,4-Imidazolidinedione, 1-methyl-3-phenyl-. The development of robust and sensitive methods is crucial for quality control and analytical profiling.

The development of an HPLC method for 2,4-Imidazolidinedione, 1-methyl-3-phenyl- would typically involve optimization of several key parameters to achieve efficient separation with good peak shape and resolution.

A reversed-phase HPLC (RP-HPLC) approach is generally suitable for compounds of this polarity. A C18 column is a common first choice for the stationary phase. The mobile phase would likely consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. The inclusion of a buffer or an acid, like formic acid, in the mobile phase can help to ensure consistent ionization of the analyte and improve peak symmetry.

Method development would involve a systematic investigation of:

Column Chemistry: C18, C8, or Phenyl columns.

Mobile Phase Composition: Gradient or isocratic elution with varying ratios of aqueous and organic phases.

pH of the Mobile Phase: To control the ionization state of any potential impurities or degradants.

Flow Rate and Column Temperature: To optimize analysis time and resolution.

Detection would most likely be performed using a UV detector, as the phenyl group and the hydantoin ring are expected to have significant UV absorbance.

Table 2: Typical Starting Parameters for HPLC Method Development

ParameterSuggested Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

This table provides a general starting point for developing an HPLC method for 2,4-Imidazolidinedione, 1-methyl-3-phenyl-, based on common practices for similar small molecules.

For more detailed profile analysis, such as impurity profiling or metabolite identification, the coupling of Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometry (MS) offers superior resolution and sensitivity. UPLC systems utilize columns with smaller particle sizes (<2 µm), which allows for faster analysis times and greater separation efficiency compared to traditional HPLC.

The mass spectrometer, typically a quadrupole time-of-flight (QTOF) or a triple quadrupole (QqQ) instrument, provides mass information that aids in the identification of the target compound and any related substances. Electrospray ionization (ESI) in positive ion mode would likely be suitable for the ionization of 2,4-Imidazolidinedione, 1-methyl-3-phenyl-.

The development of a UPLC-MS method would follow similar principles to HPLC method development, but with adjustments for the higher pressures and faster flow rates of UPLC. The mass spectrometer parameters, such as capillary voltage, cone voltage, and collision energy (for MS/MS fragmentation), would also need to be optimized to achieve the best signal intensity and fragmentation patterns for structural elucidation. mdpi.comnih.gov

Theoretical and Computational Studies of 2,4 Imidazolidinedione, 1 Methyl 3 Phenyl

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve approximations of the Schrödinger equation to determine molecular orbitals and their corresponding energies, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For derivatives of the imidazolidinedione (hydantoin) core, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are employed to optimize molecular geometries. scispace.commdpi.com These optimizations provide detailed information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography where available. uomphysics.netnih.gov For instance, in a study of a related compound, 3-phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4, DFT calculations at the B3LYP/6-311++G(d,p) level were used to optimize the ground state geometry, showing good agreement with experimental X-ray data for bond lengths and angles, though some deviations were noted for torsion angles. nih.gov Such studies confirm that DFT can reliably predict the structural parameters of complex heterocyclic systems.

A study on 1-substituted hydantoins, including 1-methylhydantoin, utilized DFT calculations (B3LYP/6–31++G(d,p)) to investigate the stability of different tautomeric forms in the gas phase and in various solvents. arabjchem.org The results indicated that the diketo form is the most stable tautomer for these compounds. arabjchem.org

ParameterCalculated Value (Example for a related Benzimidazole derivative)
C=O Bond Length1.221 Å - 1.252 Å
Point GroupC1

Data derived from DFT calculations on a structurally related 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate system using the B3LYP/6-31G(d,p) basis set. mdpi.com

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org While it systematically neglects electron correlation, leading to some quantitative inaccuracies, it provides a valuable qualitative description of electronic structure and serves as a starting point for more advanced correlated methods. wikipedia.org

In computational studies of heterocyclic compounds, HF calculations are often performed alongside DFT methods for comparison. researchgate.net For example, in the study of fluorescent maleimide (B117702) derivatives, HF with configuration interaction (singles) was one of the methods used to calculate absorption and emission spectra, although it was found to be less reliable than other approaches for that specific application. researchgate.net The development of analytical derivatives in Hartree-Fock theory has enabled the efficient calculation of molecular properties and force fields. wayne.edu For complex systems, HF provides a baseline understanding of the orbital structure before accounting for the more subtle effects of electron correlation.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of chemical reactivity, kinetic stability, and polarizability. nih.gov

A small HOMO-LUMO gap generally implies high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis is frequently performed using data from DFT calculations. For various heterocyclic compounds, the HOMO-LUMO gap has been calculated to predict their reactivity and potential biological activity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electronegativity (χ): χ = (I + A) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors provide a quantitative measure of a molecule's stability and reactivity. For example, a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate calculated these parameters to understand its chemical behavior. nih.gov

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution
Electrophilicity Index (ω)χ² / (2η)Quantifies the energy lowering of a system when it accepts electrons

General formulas and significance of common reactivity descriptors derived from HOMO and LUMO energies. nih.govmdpi.com

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It transforms the calculated wavefunctions into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.

NBO analysis provides detailed insights into intramolecular interactions by examining the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis-type NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule.

In a DFT study of 1-substituted hydantoins, NBO analysis was used to calculate the charges on atoms using Natural Population Analysis (NPA). arabjchem.org This analysis revealed that the nitrogen atoms at positions 1 and 3 of the hydantoin (B18101) ring carry the largest negative charges, identifying them as the most likely sites for interaction with electrophiles. arabjchem.org For other heterocyclic systems, NBO analysis has been instrumental in quantifying the intramolecular charge transfer that contributes to their electronic properties and stability. nih.govmdpi.com

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP(N)π(C=O)HighLone pair delocalization
σ(C-H)σ(C-N)ModerateHyperconjugation

Hypothetical NBO analysis data for 1-methyl-3-phenylhydantoin, illustrating common types of intramolecular interactions.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ajchem-a.com It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions.

The hydantoin scaffold is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds. nih.gov Molecular docking studies on hydantoin derivatives have been performed to predict their binding modes and affinities for various biological targets. For example, hydantoin alkaloids were identified as novel antagonists for the CXCR4 chemokine receptor through a combination of pharmacophore modeling and molecular docking. nih.gov In another study, thiohydantoin derivatives were docked into the active sites of cancer-related and bacterial proteins, showing favorable free energies of binding and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. ajchem-a.com

For 1-methyl-3-phenylhydantoin, docking simulations would involve preparing the 3D structure of the molecule and docking it into the active site of a selected protein target. The results would be scored based on the predicted binding affinity (e.g., in kcal/mol), and the binding pose would be analyzed to identify specific amino acid residues involved in the interaction. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs. nih.gov

Mechanistic Pathways Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, researchers can identify transition states, intermediates, and the activation energies associated with each step. This provides a deep understanding of reaction kinetics and selectivity that can be difficult to obtain through experimental means alone. rsc.org

For hydantoin derivatives, computational studies have been used to explore reaction mechanisms. A notable example is a DFT study on the regioselective 1,3-dipolar cycloaddition of nitrile imines to 5-methylidene-3-phenyl-hydantoin. researchgate.netmdpi.com The calculations involved:

Optimizing the geometries of reactants, transition states, and products.

Analyzing Frontier Molecular Orbitals (FMOs) to predict the regioselectivity of the cycloaddition.

Calculating the activation energies for different possible pathways to determine the most favorable reaction channel.

The results of this study successfully rationalized the experimentally observed regioselectivity, demonstrating the predictive power of computational modeling. researchgate.netmdpi.com Similarly, the mechanism for the synthesis of other hydantoin-containing active pharmaceutical ingredients, such as nitrofurantoin, has been investigated using DFT calculations, providing detailed explanations for the reaction outcomes under different conditions. rsc.org These studies showcase how computational modeling can be applied to understand and optimize the synthesis of complex molecules like 2,4-Imidazolidinedione, 1-methyl-3-phenyl-.

Quantitative Structure-Property Relationships (QSPR) in Chemical Space

QSPR models are theoretical frameworks that correlate the structural or property-based descriptors of chemical compounds with their physicochemical properties or biological activities. These models are instrumental in predicting the behavior of novel compounds, thereby guiding chemical synthesis and screening. The development of a robust QSPR model typically involves the generation of a dataset of molecules with known properties, the calculation of a wide array of molecular descriptors, and the application of statistical methods to establish a predictive relationship.

Although direct QSPR studies on 1-methyl-3-phenyl-2,4-imidazolidinedione are lacking, research on related structures, such as other derivatives of 2,4-imidazolidinedione and 2,4-thiazolidinedione, has demonstrated the utility of these computational approaches. nih.govnih.gov These studies often employ techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build three-dimensional (3D)-QSPR models. nih.gov Such models have been successful in predicting the inhibitory activities of these compounds against various biological targets, such as protein tyrosine phosphatase 1B (PTP1B). nih.govnih.gov

The insights from these related studies suggest that a future QSPR analysis of 2,4-Imidazolidinedione, 1-methyl-3-phenyl- would likely involve the calculation of various quantum-chemical, topological, and electronic descriptors. These descriptors would then be correlated with specific properties of interest to develop predictive models. However, without dedicated experimental data and computational analysis for this particular compound, any discussion of its specific QSPR models remains speculative.

Non Therapeutic Applications and Broader Chemical Relevance

Role as Intermediates in Fine Chemical Synthesis

The hydantoin (B18101) ring system, and specifically derivatives such as 1-methyl-3-phenyl-2,4-imidazolidinedione, serves as a crucial intermediate in the synthesis of a wide array of more complex molecules. researchgate.net This is largely due to the reactivity of the nitrogen atoms and the carbonyl groups within the ring, which allow for various chemical modifications.

The synthesis of diversely substituted hydantoins is a significant area of research in organic and medicinal chemistry. thieme-connect.de The 1-methyl-3-phenyl substitution pattern provides a foundational structure that can be further elaborated. For instance, the nitrogen at the 1-position can be involved in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This versatility has been exploited in the development of novel synthetic routes for pharmacologically active compounds. researchgate.net

Research has demonstrated the use of hydantoin derivatives in the preparation of bioactive molecules with potential anti-inflammatory, anticonvulsant, and antitumor properties. researchgate.net The 1-methyl-3-phenyl-2,4-imidazolidinedione core can be seen as a privileged scaffold, a molecular framework that is able to provide ligands for more than one biological target. This makes it an attractive starting point for the development of compound libraries for drug discovery.

The following table summarizes the key reactive sites of 2,4-Imidazolidinedione, 1-methyl-3-phenyl- and their potential for derivatization in fine chemical synthesis:

Reactive SiteType of ReactionPotential Modifications
N-1 PositionAlkylation, AcylationIntroduction of alkyl, aryl, or acyl groups
C-5 PositionCondensation, SubstitutionAddition of various substituents, spiro-functionalization
Carbonyl GroupsReduction, ThionationConversion to methylene (B1212753) or thiocarbonyl groups

These modifications can lead to a diverse range of derivatives with tailored chemical and biological properties, highlighting the importance of 1-methyl-3-phenyl-2,4-imidazolidinedione as a key building block in fine chemical synthesis.

Applications in Polymer Chemistry and Resin Development

While direct applications of 2,4-Imidazolidinedione, 1-methyl-3-phenyl- in mainstream polymer production are not extensively documented, the hydantoin moiety is recognized for its potential in creating specialized polymers and resins. The rigid heterocyclic structure of hydantoin can impart desirable thermal and mechanical properties to a polymer backbone.

One area of application is in the solid-phase synthesis of chemical libraries, where hydantoin derivatives can be attached to a resin support. tandfonline.com This approach facilitates the high-throughput synthesis of a large number of compounds for screening purposes. The 1-methyl-3-phenyl- substitution can influence the solubility and interaction of the monomer with the polymer matrix.

Furthermore, copolymers containing imidazole (B134444) moieties, structurally related to imidazolidinedione, have been synthesized and investigated for their spectroscopic and electrochemical properties. mdpi.com These studies suggest that the incorporation of such heterocyclic rings can influence the electronic properties of the resulting polymers. While this research does not directly involve 1-methyl-3-phenyl-2,4-imidazolidinedione, it points to the potential for using this and similar hydantoin derivatives to create polymers with specific functionalities.

The development of polymers from imidazolidinedione derivatives often involves leveraging the reactive sites on the hydantoin ring to either form the polymer backbone or to act as pendant groups that can be further modified. The presence of the phenyl group in 1-methyl-3-phenyl-2,4-imidazolidinedione can also contribute to the polymer's properties, such as its refractive index and thermal stability.

Utilization as Chemical Probes for Molecular Interaction Studies

The defined and rigid structure of the hydantoin ring makes it an interesting scaffold for the design of chemical probes to study molecular interactions. A notable example is the development of a 1,3-phenyl-linked hydantoin oligomer as a β-strand mimetic. nih.gov This synthetic scaffold was designed to mimic the conformation of a peptide β-strand, a key structural motif in proteins. Such mimetics are valuable tools for studying protein-protein interactions and for the development of new therapeutic agents that can disrupt these interactions.

The conformational preferences of this oligomer were investigated using molecular modeling and solution NMR experiments, which suggested a planar conformation that accurately mimics the arrangement of amino acid residues in a β-strand. nih.gov This research highlights the potential of using hydantoin-based structures, including derivatives of 1-methyl-3-phenyl-2,4-imidazolidinedione, to create probes for investigating biological systems.

Contributions to Agrochemical Development as Building Blocks

The hydantoin scaffold is a recognized pharmacophore in the agrochemical industry, with several derivatives exhibiting herbicidal and fungicidal activity. thieme-connect.de Research into new herbicidally active compounds has led to the synthesis of libraries of 1-phenyl-2,4,5-imidazolidinetriones and their 2-thioxo analogues. nih.gov These compounds are structurally very similar to 1-methyl-3-phenyl-2,4-imidazolidinedione.

One study found that compounds with a propyl or isopropyl group at the 3-position of the 2,4,5-imidazolidinetrione ring demonstrated good herbicidal activity. nih.gov The most active compound identified in this study was 1-(2-fluoro-4-chloro-5-propargyloxy)-phenyl-3-propyl-2-thioxo-4,5-imidazolidinedione, which showed significant control of velvetleaf growth. nih.gov

This demonstrates that the 1-phenyl-imidazolidinedione core is a viable starting point for the development of new herbicides. The 1-methyl-3-phenyl- substitution pattern of the subject compound provides a different electronic and steric environment around the core, which could lead to novel modes of action or improved selectivity.

The following table lists some classes of agrochemicals that have been developed from or are related to the imidazolidinedione scaffold:

Agrochemical ClassTarget ApplicationStructural Relevance
ImidazolidinetrionesHerbicidesDirect structural analogues
ThiohydantoinsHerbicidesIsosteric replacements of carbonyls
Pyrazole DerivativesHerbicidesHeterocyclic scaffolds with similar applications

The use of 2,4-Imidazolidinedione, 1-methyl-3-phenyl- as a building block allows for the systematic modification of its structure to optimize for herbicidal or other agrochemical activity. The phenyl group can be substituted to modulate properties such as uptake and translocation in plants, while modifications at the N-1 and C-5 positions can influence the interaction with the biological target.

Future Research Directions and Emerging Areas in 2,4 Imidazolidinedione, 1 Methyl 3 Phenyl Research

Exploration of Novel Synthetic Methodologies

The advancement of organic synthesis provides continuous opportunities to develop more efficient, sustainable, and versatile routes to 1-methyl-3-phenyl-2,4-imidazolidinedione. Current synthetic strategies for related hydantoins often involve multi-step processes, such as the reaction of amino acids with isocyanates followed by acid-mediated cyclization. mdpi.comnih.gov Future research should focus on pioneering methodologies that overcome the limitations of traditional approaches.

Key areas for exploration include:

One-Pot Reactions: Developing one-pot synthesis protocols, which combine multiple reaction steps without isolating intermediates, can significantly improve efficiency and reduce waste. researchgate.net This could involve, for example, a tandem reaction where the initial N-alkylation and N-arylation are followed by an in-situ cyclization.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields by promoting rapid and uniform heating.

Green Chemistry Approaches: Future syntheses should prioritize the use of environmentally benign solvents, recyclable catalysts, and atom-economical reactions to align with the principles of sustainable chemistry.

Table 1: Comparison of Potential Synthetic Methodologies for 1-methyl-3-phenyl-2,4-imidazolidinedione
MethodologyPotential AdvantagesKey Research FocusHypothetical Yield Range
Conventional Batch SynthesisWell-established procedures for related compounds. mdpi.comOptimization of existing multi-step routes.65-80%
One-Pot SynthesisReduced reaction time, lower solvent usage, simplified purification. researchgate.netDevelopment of compatible catalyst and solvent systems.75-90%
Flow ChemistryHigh scalability, enhanced safety, precise process control.Reactor design and optimization of flow parameters.>90%
Microwave-Assisted SynthesisDrastically reduced reaction times (minutes vs. hours).Screening of microwave-transparent vs. absorbing reagents.80-95%

Advanced Spectroscopic Characterization of Complex Derivatives

While standard spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR are fundamental for structural elucidation, the next generation of 1-methyl-3-phenyl-2,4-imidazolidinedione research will involve the synthesis of increasingly complex derivatives. researchgate.net Characterizing these molecules will necessitate the application of more advanced and multi-dimensional spectroscopic methods.

Future characterization efforts should incorporate:

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be crucial for unambiguous assignment of proton and carbon signals in sterically crowded or structurally intricate derivatives.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of structure, including absolute stereochemistry and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unequivocal determination of elemental composition and aiding in the identification of complex fragmentation patterns.

Solid-State NMR (ssNMR): For derivatives that are difficult to crystallize or are intended for solid-state applications, ssNMR can provide valuable structural information about the material in its native state.

Table 2: Projected Spectroscopic Data for the Parent Compound 2,4-Imidazolidinedione, 1-methyl-3-phenyl-
TechniqueExpected Key Signals / DataInformation Gained
¹H-NMR (DMSO-d₆)δ ~7.2-7.5 ppm (m, 5H, Ar-H), δ ~3.8 ppm (s, 2H, CH₂), δ ~2.9 ppm (s, 3H, N-CH₃)Confirmation of phenyl, methyl, and methylene (B1212753) protons.
¹³C-NMR (DMSO-d₆)δ ~170 ppm (C=O), δ ~155 ppm (C=O), δ ~135-125 ppm (Ar-C), δ ~50 ppm (CH₂), δ ~25 ppm (N-CH₃)Identification of carbonyl, aromatic, and aliphatic carbons.
FT-IR (KBr)ν ~1770 cm⁻¹ (asymmetric C=O stretch), ν ~1710 cm⁻¹ (symmetric C=O stretch), ν ~3050 cm⁻¹ (Ar C-H stretch)Functional group identification (carbonyls, aromatic ring).
HRMS (ESI+)[M+H]⁺ calculated for C₁₀H₁₁N₂O₂⁺Precise mass and elemental composition confirmation.

Deeper Computational Insights into Reactivity and Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental design and accelerating discovery. Future research on 1-methyl-3-phenyl-2,4-imidazolidinedione should leverage sophisticated computational methods to gain deeper insights into its electronic structure, reactivity, and intermolecular interactions.

Promising computational avenues include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's geometry, calculate its frontier molecular orbitals (HOMO/LUMO) to predict sites of reactivity, and simulate spectroscopic signatures (IR, NMR) to aid in experimental characterization.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with solvent molecules or potential biological targets like proteins. nih.gov

Interaction Energy Calculations: Methods such as PIXEL can be employed to dissect and quantify the non-covalent interactions (e.g., hydrogen bonds, C-H···π interactions, π-π stacking) that govern crystal packing and molecular recognition, which is crucial for drug design and materials science. researchgate.net

Reaction Mechanism Modeling: Computational modeling can elucidate the transition states and energy barriers of synthetic reactions, enabling the optimization of reaction conditions and the prediction of outcomes for novel synthetic pathways.

Development of Structure-Property Prediction Models

A significant frontier in chemical research is the ability to predict the properties of a molecule based on its structure. For 1-methyl-3-phenyl-2,4-imidazolidinedione, developing Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models could revolutionize the design of new derivatives for specific applications.

The development of such models would involve a systematic approach:

Library Synthesis: A diverse library of derivatives of 1-methyl-3-phenyl-2,4-imidazolidinedione would be synthesized, featuring systematic variations in substituents on the phenyl ring or at other positions.

Property Measurement: Key physical, chemical, or biological properties (e.g., solubility, melting point, binding affinity to a specific enzyme) would be experimentally measured for each compound in the library.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, topological) would be calculated for each derivative using computational software.

Model Building: Statistical and machine learning algorithms would be used to build a mathematical model that correlates the calculated descriptors with the measured properties.

Once validated, these models could be used to predict the properties of virtual, yet-to-be-synthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing, thereby saving significant time and resources.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing 1-methyl-3-phenyl-2,4-imidazolidinedione, and how should data be interpreted?

  • Methodological Answer : Utilize a combination of mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy. For MS, electron ionization (EI) provides molecular ion peaks and fragmentation patterns, which can be cross-referenced with NIST databases to confirm molecular weight (114.1026 g/mol) and structural features . IR spectroscopy identifies functional groups such as C=O (1674–1731 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches, critical for verifying the imidazolidinedione core . For NMR, analyze ¹H and ¹³C spectra to resolve methyl (δ ~2.5–3.5 ppm) and phenyl substituents (δ ~7.0–7.5 ppm), ensuring assignments align with IUPAC nomenclature .

Q. What synthetic routes are effective for producing 1-methyl-3-phenyl-2,4-imidazolidinedione?

  • Methodological Answer : Solid-phase synthesis using Merrifield resin is a validated approach for imidazolidinediones. React 1-methyl-3-phenyl precursors with immobilized carbonylating agents under anhydrous conditions, followed by cleavage from the resin using trifluoroacetic acid (TFA). Monitor reaction progress via thin-layer chromatography (TLC) and optimize yields (e.g., 85% as reported for analogous compounds) by adjusting temperature (e.g., 185–186°C) and solvent polarity . Alternative routes may involve cyclocondensation of urea derivatives with ketones in acidic media .

Q. What safety precautions are recommended for handling substituted imidazolidinediones?

  • Methodological Answer : While direct toxicity data for 1-methyl-3-phenyl-2,4-imidazolidinedione is limited, analogous compounds (e.g., 1,3-dichloro derivatives) require precautions due to moderate water solubility and thermal stability. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

  • Methodological Answer : Discrepancies between experimental and reference spectra (e.g., unexpected fragmentation in MS or shifted NMR peaks) often arise from stereochemical variations or impurities. Employ high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₁₀H₁₀N₂O₂) and 2D-NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with computational methods (DFT calculations for IR/NMR) and crystallography (if single crystals are obtainable) .

Q. What strategies improve synthetic yield under varying reaction conditions?

  • Methodological Answer : Optimize solvent systems (e.g., DMF for polar intermediates, toluene for high-temperature reactions) and catalyst loading (e.g., 5 mol% p-toluenesulfonic acid). For solid-phase synthesis, increase resin swelling by pre-treating with dichloromethane (DCM) to enhance reagent accessibility . Kinetic studies (e.g., in situ FT-IR monitoring) can identify rate-limiting steps, such as urea cyclization .

Q. How can the biological activity of 1-methyl-3-phenyl-2,4-imidazolidinedione be systematically evaluated?

  • Methodological Answer : Screen for antimicrobial activity using broth microdilution assays (e.g., MIC against E. coli or S. aureus). Prepare derivatives (e.g., sodium salts or metal complexes) to enhance bioavailability. For antioxidant potential, employ DPPH radical scavenging assays and compare IC₅₀ values to ascorbic acid controls .

Q. What challenges arise in studying metal coordination complexes of this compound?

  • Methodological Answer : The imidazolidinedione ring can act as a bidentate ligand via carbonyl and nitrogen sites. Challenges include stabilizing labile metal complexes (e.g., Cu²⁺ in ) in solution. Use X-ray crystallography to confirm coordination geometry (e.g., SP-4-1 for copper complexes) and cyclic voltammetry to assess redox behavior. Solubility issues in aqueous media may require co-solvents like DMSO .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.